An In-depth Technical Guide to 2-Amino-4-fluoro-6-methylphenol
An In-depth Technical Guide to 2-Amino-4-fluoro-6-methylphenol
Introduction: 2-Amino-4-fluoro-6-methylphenol is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional molecule, featuring amino, hydroxyl, and fluoro groups on a methyl-substituted phenol ring, it serves as a versatile synthetic intermediate or building block. The strategic incorporation of a fluorine atom is a well-established strategy in drug design, often employed to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and potential applications, grounded in established chemical principles and data from leading suppliers.
Section 1: Core Compound Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. 2-Amino-4-fluoro-6-methylphenol is identified by a unique CAS (Chemical Abstracts Service) number, ensuring unambiguous identification in research and commerce.[2][3]
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Compound Name: 2-Amino-4-fluoro-6-methylphenol[2]
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Molecular Formula: C₇H₈FNO[2]
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Molecular Weight: 141.143 g/mol [2]
Chemical Structure:
Caption: 2D structure of 2-Amino-4-fluoro-6-methylphenol.
Physicochemical Data Summary
The following table summarizes key computed and, where available, experimental properties. These values are critical for planning reactions, purification, and analytical method development.
| Property | Value | Source |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 250.4 ± 40.0 °C at 760 mmHg | [2] |
| Flash Point | 105.2 ± 27.3 °C | [2] |
| Exact Mass | 141.058990 | [2] |
| LogP | 1.59 | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
| Index of Refraction | 1.587 | [2] |
| Polar Surface Area (PSA) | 46.25 Ų | [2] |
Section 2: Analytical Characterization Workflow
Ensuring the identity and purity of a chemical intermediate is paramount for reproducible downstream applications. A multi-technique approach is standard practice in both academic and industrial settings. Chemical suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[4][5]
The causality for this multi-pronged strategy is clear:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation by probing the chemical environment of each nucleus. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR elucidates the carbon skeleton, and ¹⁹F NMR provides specific information about the fluorine-containing moiety.
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High-Performance Liquid Chromatography (HPLC): Serves as the primary tool for assessing purity. By separating the compound from potential impurities, it allows for quantification of the main component, typically reported as a percentage of the total peak area.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the mass-resolving capability of MS. It simultaneously confirms the molecular weight of the parent compound and provides purity information, making it a highly efficient analytical tool.
Caption: A typical quality control workflow for a chemical intermediate.
Section 3: Synthetic Strategy and Chemical Reactivity
Proposed Synthetic Pathway:
The synthesis would logically begin with a commercially available fluorinated cresol, followed by nitration and subsequent reduction.
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Nitration of 4-Fluoro-2-methylphenol: The starting material, 4-fluoro-2-methylphenol, is subjected to nitration. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho-, para-directing, must be carefully considered. The hydroxyl group is a more powerful activating group, and its ortho-position is sterically unhindered, making the introduction of a nitro (-NO₂) group at the 6-position feasible.
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Reduction of 4-Fluoro-6-methyl-2-nitrophenol: The resulting nitrophenol intermediate is then reduced to the corresponding amine. This transformation is reliably achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl).[7][8]
Caption: Plausible two-step synthesis of the target compound.
Reactivity Profile:
The chemical behavior of 2-Amino-4-fluoro-6-methylphenol is dictated by its three functional groups:
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Amino Group (-NH₂): Acts as a nucleophile and a base. It can readily participate in reactions such as acylation, alkylation, diazotization, and the formation of Schiff bases.[9]
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Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution.
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Fluorinated Aromatic Ring: The fluorine atom deactivates the ring towards further electrophilic substitution but can participate in nucleophilic aromatic substitution under harsh conditions. Its primary role, especially in a drug development context, is steric and electronic modulation of the molecule.
Section 4: Applications in Drug Discovery and Development
Substituted phenols, particularly fluorinated ones, are prevalent scaffolds in modern medicinal chemistry.[10] The title compound is a valuable building block for creating more complex molecules with potential therapeutic activity.
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Scaffold for Kinase Inhibitors: Analogous structures like 2-substituted phenol quinazolines have been identified as potent inhibitors of receptor tyrosine kinases (e.g., RET kinase).[10] The 2-amino group on the title compound provides a key handle for building out such heterocyclic structures, while the fluorine and methyl groups can be used to fine-tune selectivity and pharmacokinetic profiles.
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Modulation of Physicochemical Properties: The introduction of fluorine is a cornerstone of modern drug design.[1] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa and lipophilicity, thereby improving a drug candidate's overall profile.
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Intermediate for Complex Syntheses: The multiple reactive sites allow for sequential, regioselective modifications, making it an ideal starting point for constructing libraries of compounds for high-throughput screening or for the total synthesis of complex natural products and their analogs.
Section 5: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 2-Amino-4-fluoro-6-methylphenol was not detailed in the search results, data from structurally similar compounds (e.g., 2-Amino-4-fluorophenol, 2-Amino-4-methylphenol) provides a strong basis for recommended handling procedures.[11][12][13] The compound should be handled by trained personnel in a well-ventilated area or chemical fume hood.
General Safety Precautions:
| Hazard Category | Precautionary Statement | Common GHS Codes (Inferred) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[11][13][14] Avoid breathing dust and ensure adequate ventilation.[14][15] | H302, H312, H332 |
| Skin Irritation | Causes skin irritation.[11][12] Wear appropriate protective gloves and clothing.[14][16] | H315 |
| Eye Irritation | Causes serious eye irritation.[11][12] Wear safety glasses or goggles.[16] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[11][13] Use only outdoors or in a well-ventilated area.[14][15] | H335 |
Handling and Storage:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
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Incompatibilities: Keep away from strong oxidizing agents and acids.[12]
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Personal Protective Equipment (PPE): Standard PPE includes safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. A dust mask or respirator may be required if handling fine powders.
Section 6: Exemplary Experimental Protocol: Schiff Base Formation
To illustrate the synthetic utility of the primary amine functionality, the following is a representative protocol for the formation of a Schiff base (imine), a common reaction for aminophenols.[9] This protocol is exemplary and should be adapted and optimized based on the specific aldehyde or ketone used.
Objective: To synthesize N-(2-hydroxy-5-fluoro-3-methylbenzylidene)aniline by reacting 2-Amino-4-fluoro-6-methylphenol with benzaldehyde.
Materials:
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2-Amino-4-fluoro-6-methylphenol (1.0 eq)
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Benzaldehyde (1.05 eq)
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Ethanol (or Methanol), anhydrous
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Glacial Acetic Acid (catalytic amount)
Procedure:
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-fluoro-6-methylphenol (e.g., 1.41 g, 10 mmol).
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Dissolution: Add anhydrous ethanol (e.g., 30 mL) to dissolve the starting material. Gentle warming may be required. Rationale: Ethanol is a common solvent for both reactants and facilitates product precipitation upon cooling.
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Reagent Addition: Once dissolved, add benzaldehyde (e.g., 1.11 g, 10.5 mmol) to the solution via syringe.
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Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the amine.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the product.
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Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted benzaldehyde.
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Drying: Dry the resulting solid product under vacuum to yield the desired Schiff base.
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Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.
References
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2-amino-4-fluoro-6-methylphenol | CAS#:133788-81-5 | Chemsrc . Chemsrc. [Link]
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2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 . PubChem, NIH. [Link]
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2-Amino-4-methylphenol | C7H9NO | CID 7264 . PubChem, NIH. [Link]
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2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc . Chemsrc. [Link]
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Applications of fluorine-containing amino acids for drug design . PubMed, NIH. [Link]
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2-amino-4-nitrophenol - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Synthesis of 3-amino-4-methylphenol . PrepChem.com. [Link]
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Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts . RSC Publishing. [Link]
- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
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